Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group and a tolyl group attached to a pyridine ring, with a methyl ester functional group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions include heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure with a bromophenyl group and a methyl ester functional group.
4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functional group.
2-(4-Bromophenyl)piperazine: Features a bromophenyl group and a piperazine ring.
Uniqueness
Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate is unique due to the presence of both a bromophenyl group and a tolyl group attached to a pyridine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16BrNO2 |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-6-(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C20H16BrNO2/c1-13-3-5-14(6-4-13)18-11-16(20(23)24-2)12-19(22-18)15-7-9-17(21)10-8-15/h3-12H,1-2H3 |
InChI Key |
BWGNQTHZVFVWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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